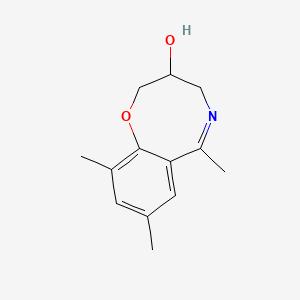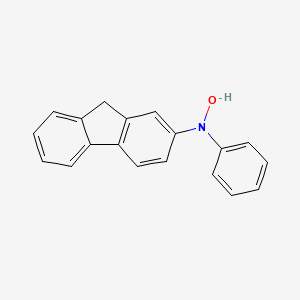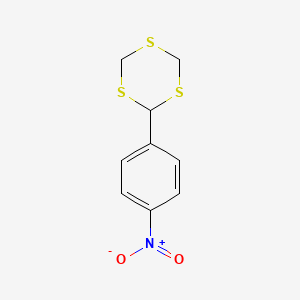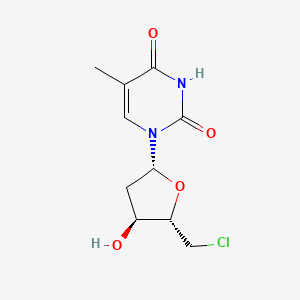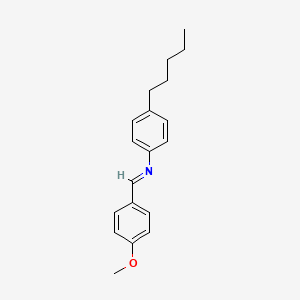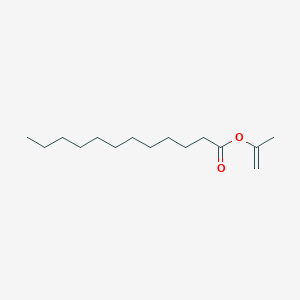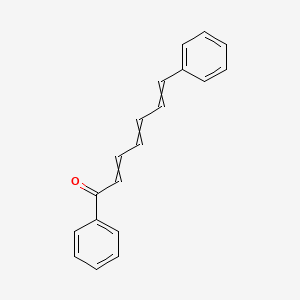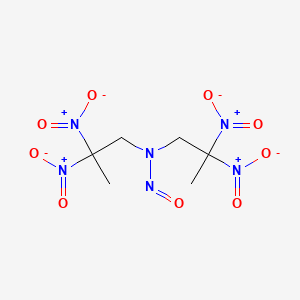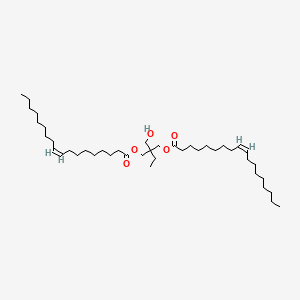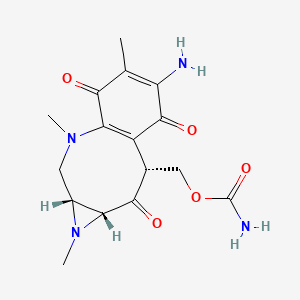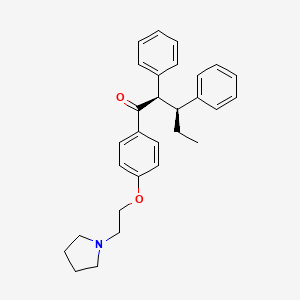
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methylpentyl chain, and a phenylpropan-2-yl carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylpropan-2-yl hydroperoxide with a suitable carbamate precursor under controlled conditions . The reaction typically requires a catalyst, such as iron porphyrin complexes, to facilitate the cleavage of the O–O bond in the hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like iron porphyrin complexes . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and photoinitiator in polymer crosslinking.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of UV curable resins and coatings.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate involves its interaction with molecular targets and pathways. The compound may exert its effects through the cleavage of the O–O bond in hydroperoxides, facilitated by catalysts like iron porphyrin complexes . This cleavage can lead to the formation of reactive intermediates that interact with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenylpropanone structure.
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxymethyl and phenyl structure.
Uniqueness
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
25384-40-1 |
|---|---|
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-methyl-N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C18H29NO3/c1-5-11-18(3,13-20)14-22-17(21)19(4)15(2)12-16-9-7-6-8-10-16/h6-10,15,20H,5,11-14H2,1-4H3 |
Clé InChI |
KRSJNPQCDCZRDP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CO)COC(=O)N(C)C(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


